molecular formula C14H11NO3 B2634231 (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(1H-PYRROL-2-YL)PROP-2-EN-1-ONE CAS No. 911052-96-5

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(1H-PYRROL-2-YL)PROP-2-EN-1-ONE

Cat. No.: B2634231
CAS No.: 911052-96-5
M. Wt: 241.246
InChI Key: OTVNXYQKOLOLGW-HWKANZROSA-N
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Description

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(1H-PYRROL-2-YL)PROP-2-EN-1-ONE is an organic compound that features a benzodioxole and a pyrrole moiety connected by a propenone linker. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(1H-PYRROL-2-YL)PROP-2-EN-1-ONE typically involves the condensation of a benzodioxole derivative with a pyrrole derivative under basic or acidic conditions. Common reagents used in the synthesis include aldehydes or ketones as starting materials, and catalysts such as piperidine or pyrrolidine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced derivatives such as alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(1H-PYRROL-2-YL)PROP-2-EN-1-ONE is studied for its potential as a building block in organic synthesis and its reactivity in various chemical transformations.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, such compounds may be explored for their therapeutic potential in treating diseases, including cancer, infections, and neurological disorders.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, and in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(1H-PYRROL-2-YL)PROP-2-EN-1-ONE depends on its specific interactions with molecular targets. These may include binding to enzymes or receptors, modulating signaling pathways, or interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(1H-INDOL-2-YL)PROP-2-EN-1-ONE: Similar structure with an indole moiety instead of a pyrrole.

    (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(1H-THIOPHEN-2-YL)PROP-2-EN-1-ONE: Contains a thiophene ring instead of a pyrrole.

Uniqueness

The uniqueness of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(1H-PYRROL-2-YL)PROP-2-EN-1-ONE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-12(11-2-1-7-15-11)5-3-10-4-6-13-14(8-10)18-9-17-13/h1-8,15H,9H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVNXYQKOLOLGW-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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